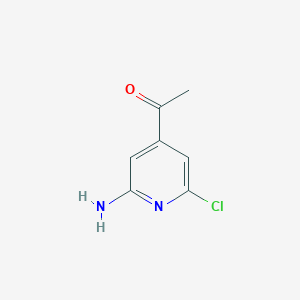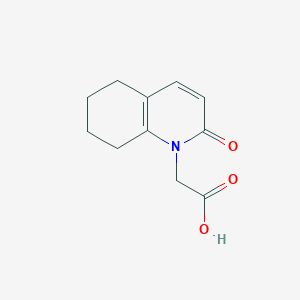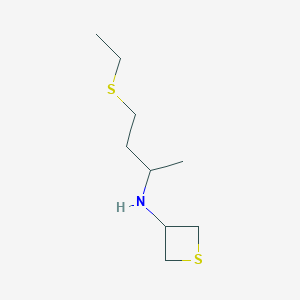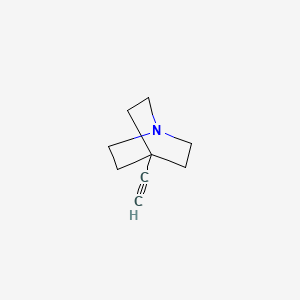
1-(2-Amino-6-chloropyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-6-chloropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and an ethanone group at the 4-position of the pyridine ring. It is used primarily in research and development within the pharmaceutical and chemical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-chloropyridin-4-YL)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-amino-6-chloropyridine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-6-chloropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 1-(2-Amino-6-chloropyridin-4-YL)ethanol.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Amino-6-chloropyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-6-chloropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The amino and chlorine groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
1-(5-Bromo-2-chloropyridin-3-yl)ethanone: Similar structure but with a bromine atom instead of an amino group.
1-(2-Amino-6-chloropyridin-3-yl)ethanone: Similar structure but with the ethanone group at a different position.
Uniqueness: 1-(2-Amino-6-chloropyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a chlorine atom makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Propiedades
Fórmula molecular |
C7H7ClN2O |
|---|---|
Peso molecular |
170.59 g/mol |
Nombre IUPAC |
1-(2-amino-6-chloropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3,(H2,9,10) |
Clave InChI |
CIUXBWDAKBRMOL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B15231521.png)












